Compound Description: YIR-329 is a 1-azaspiro[5.5]undecane derivative with a cyclohexyl ring attached to the piperidine ring. It was designed as a CD4 mimic to inhibit the interaction between gp120 and CD4, a crucial step in HIV entry into host cells. YIR-329 showed slightly weaker anti-HIV activity compared to the lead compound HAR-171. []
Relevance: While YIR-329 doesn't share the same core structure as N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide, it is considered structurally related due to its focus on the cyclohexyl moiety and piperidine ring system. Both compounds aim to target similar hydrophobic pockets within their respective protein targets. YIR-329 highlights the importance of the cyclohexyl group in these types of inhibitors. []
Compound Description: YIR-819 is a mono-cyclohexyl-type CD4 mimic designed to inhibit HIV entry. It features a guanidino group on the piperidine nitrogen atom, which enhances its interaction with Asp368 in the gp120 Phe43 cavity. YIR-819 demonstrates fivefold greater anti-HIV activity compared to YIR-329. []
Relevance: YIR-819 shares several structural similarities with N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide. Both compounds possess a piperidine ring, a crucial 4-chlorophenyl group, and an oxalamide moiety. The presence of these shared features suggests that YIR-819 can provide valuable insights into the structure-activity relationship of N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide, particularly regarding the impact of substitutions on the piperidine ring and the role of the oxalamide group in biological activity. []
YIR-821 (1-(2-(5-guanidinovaleramide)ethyl derivative of YIR-819)
Compound Description: YIR-821 is another mono-cyclohexyl-type CD4 mimic and a derivative of YIR-819. It also contains a guanidino group and exhibits potent anti-HIV activity, comparable to YIR-819. []
Relevance: As a derivative of YIR-819, YIR-821 shares the same core structure with N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide, including the piperidine ring, the 4-chlorophenyl group, and the oxalamide moiety. The difference lies in the specific substituents on the piperidine nitrogen. Comparing the activities of YIR-821 and N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide could reveal the influence of different substituents at that position on their biological activities. []
HAR-171
Compound Description: HAR-171 is a previously discovered lead compound that served as a starting point for developing new CD4 mimics. While its specific structure is not provided, it exhibited potent anti-HIV activity, outperforming YIR-329. []
Relevance: Although the precise structure of HAR-171 remains undisclosed, its description as a lead compound for CD4 mimics and its superior anti-HIV activity compared to YIR-329 suggest that it likely possesses structural features relevant to N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide. Understanding the structure of HAR-171 would offer valuable insights into the structural requirements for potent CD4 mimicry and could guide further optimization of N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide. []
Compound Description: BMS-299897 is a γ-secretase inhibitor investigated for its potential in reducing brain β-amyloid peptide (Aβ) production, a hallmark of Alzheimer's disease. []
Relevance: BMS-299897 is structurally related to N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide through the presence of the (4-chlorophenyl)sulfonyl group. This shared moiety suggests that BMS-299897 could provide insights into the binding properties and potential off-target effects associated with this specific chemical group in N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide. []
Compound Description: Similar to BMS-299897, BMS-433796 also acts as a γ-secretase inhibitor, aiming to reduce Aβ production in the brain as a potential treatment strategy for Alzheimer's disease. []
Relevance: Although BMS-433796 doesn't share a direct structural resemblance to N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide, its classification as a γ-secretase inhibitor highlights the significance of exploring a diverse range of chemical scaffolds for targeting this enzyme. This knowledge could be valuable when considering modifications or alternative approaches for N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide if it exhibits any interactions with γ-secretase. []
Compound Description: This compound serves as a key intermediate in the synthesis of several series of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives. [] These derivatives are being investigated as potential drug candidates for the treatment of Alzheimer's disease.
Relevance: This compound shares the 1-[(4-chlorophenyl)sulfonyl]-piperidinyl moiety with N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide. [] This structural similarity highlights the importance of this specific group in different chemical contexts and could provide insights into its potential role in biological activity.
Compound Description: This series represents N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus. Compound 8g, bearing a 2-methylphenyl group, emerged as the most potent growth inhibitor against several bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. []
Relevance: These compounds share the 1-[(4-chlorophenyl)sulfonyl]piperidinyl moiety with N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide. [] Understanding the structure-activity relationship of this series, particularly the influence of different N-substitutions on antibacterial activity, could offer valuable insights for modifying N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide to potentially enhance its biological profile or explore different therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.